1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole
Description
Overview of Tetrazole Heterocycles in Contemporary Chemical Research
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This unique structural feature imparts a range of desirable chemical and biological properties, making them a subject of intense study in various domains of chemistry. In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov This is due to their similar pKa values and planar structures, which allow them to participate in similar biological interactions with improved metabolic stability and lipophilicity. chemicalbook.commdpi.com
The applications of tetrazole derivatives are extensive and varied, encompassing roles as antihypertensive, antibacterial, antifungal, anticancer, and antiviral agents. isfcppharmaspire.comnih.gov Their high nitrogen content also makes them valuable in materials science as components of high-energy materials. The versatility of the tetrazole scaffold allows for the synthesis of a vast library of derivatives with tailored properties, further fueling research in this area. beilstein-journals.org
The Compound: 1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole: Context and Rationale for Study
This compound is a specific derivative within the broad family of 1,5-disubstituted tetrazoles. The rationale for the study of this particular compound stems from the synergistic combination of its structural motifs. The 1,5-disubstitution pattern is of significant interest as it can act as a bioisosteric replacement for the cis-amide bond in peptidomimetics. nih.gov
The presence of a 4-chlorophenyl group at the N1 position and a phenoxymethyl (B101242) group at the C5 position introduces specific electronic and steric properties that can influence the molecule's biological activity and physical characteristics. The chlorophenyl moiety is a common feature in many pharmacologically active compounds, often enhancing their binding affinity to biological targets. The phenoxymethyl group, on the other hand, can modulate the compound's solubility and pharmacokinetic profile. The study of this compound is therefore driven by the potential to discover novel therapeutic agents with unique pharmacological profiles.
Scope and Academic Research Focus
The academic research focus on compounds like this compound is primarily centered on their synthesis, characterization, and evaluation of their potential biological activities. Key areas of investigation include:
Synthetic Methodologies: Developing efficient and regioselective synthetic routes for the preparation of 1,5-disubstituted tetrazoles is a continuous area of research. The most common method involves the [2+3] cycloaddition reaction between nitriles and azides. organic-chemistry.orgresearchgate.net
Structural and Physicochemical Characterization: Detailed analysis of the compound's structure using techniques such as NMR, IR, and mass spectrometry is crucial for confirming its identity and understanding its chemical behavior.
Pharmacological Screening: Investigating the biological activities of the compound, such as its potential as an antibacterial, antifungal, or anticancer agent, is a primary goal. This often involves in vitro and in silico studies to identify potential biological targets. isfcppharmaspire.comscielo.br
While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within a class of compounds of high interest to the medicinal chemistry community.
Chemical Properties and Synthesis
Based on the known chemistry of analogous 1,5-disubstituted tetrazoles, a plausible synthetic route and expected chemical properties for this compound can be proposed.
A common and versatile method for the synthesis of 1,5-disubstituted tetrazoles is the reaction of an amide with an azide (B81097) source, often through the formation of an imidoyl intermediate. researchgate.net For the synthesis of this compound, a potential pathway would involve the reaction of N-(4-chlorophenyl)phenoxyacetamide with an activating agent followed by treatment with an azide.
Table 1: Plausible Synthetic Reactants for this compound
| Reactant | Role |
| N-(4-chlorophenyl)phenoxyacetamide | Precursor providing the carbon and nitrogen backbone |
| Phosphorus pentachloride or Thionyl chloride | Activating agent to form an imidoyl chloride |
| Sodium azide or Trimethylsilyl azide | Azide source for the cycloaddition reaction |
| Aprotic solvent (e.g., Toluene, Acetonitrile) | Reaction medium |
The chemical properties of this compound are expected to be influenced by its constituent functional groups. The tetrazole ring imparts a degree of polarity, while the aromatic rings contribute to its lipophilicity.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₄H₁₁ClN₄O |
| Molecular Weight | 286.72 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of similar 1,5-disubstituted tetrazoles (e.g., 150-250 °C) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water |
| pKa | The tetrazole ring imparts acidic properties, with an estimated pKa around 4-5 |
Research Findings
While specific research findings for this compound are scarce, the broader class of 1,5-disubstituted tetrazoles has been the subject of numerous studies. These studies provide a basis for understanding the potential applications and research directions for this specific compound.
Research on structurally similar compounds has demonstrated a wide range of biological activities. For instance, various 1,5-disubstituted tetrazoles have been investigated for their potential as:
Antimicrobial Agents: The tetrazole moiety is present in several antibacterial and antifungal drugs. isfcppharmaspire.comnih.gov
Anticancer Agents: Many tetrazole derivatives have shown promising cytotoxic activity against various cancer cell lines. nih.govmdpi.com
Enzyme Inhibitors: The ability of the tetrazole ring to mimic a carboxylic acid or amide group makes it a valuable scaffold for designing enzyme inhibitors. scielo.br
The combination of the 4-chlorophenyl and phenoxymethyl substituents in the target molecule provides a unique electronic and steric profile that could lead to novel biological activities. Further research, including synthesis, characterization, and comprehensive biological screening, is necessary to fully elucidate the potential of this compound.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(phenoxymethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-20-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOYUXOQSHINGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthesis of 1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole
The construction of the 1,5-disubstituted tetrazole ring system is a cornerstone of synthetic organic chemistry, with numerous applications in medicinal and materials science. lifechemicals.comnih.gov The primary route for the synthesis of such compounds involves the reaction of a nitrile with an azide (B81097) source. nih.gov
The synthesis of this compound can be envisioned through a convergent synthetic strategy. The most common and direct approach for forming the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition between a nitrile and an azide. nih.govnih.gov For the target molecule, this would involve the reaction between 4-chlorobenzonitrile (B146240) and an appropriate azide.
However, to achieve the specific 1,5-disubstitution pattern, a multi-step approach is typically more practical. One plausible synthetic route is outlined below:
Formation of the Imidoyl Chloride: The synthesis can commence from N-(4-chlorophenyl)phenoxyacetamide. This precursor is designed to contain both the 4-chlorophenyl group, destined for the N1 position of the tetrazole ring, and the phenoxymethyl (B101242) group, which will become the substituent at the C5 position. Treatment of this amide with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), would generate the corresponding imidoyl chloride.
Cycloaddition with Azide: The in situ or isolated imidoyl chloride is then reacted with an azide source, typically sodium azide (NaN₃). This step proceeds via a [3+2] cycloaddition mechanism to form the tetrazole ring, yielding the desired this compound.
An alternative strategy involves the initial formation of 1-(4-chlorophenyl)-1H-tetrazole, followed by functionalization at the 5-position. However, direct C-H functionalization at the 5-position of a pre-formed 1-substituted tetrazole can be challenging and may lead to issues with regioselectivity and retro [2+3] cycloaddition of metalated intermediates. acs.org Therefore, the convergent approach starting from the appropriately substituted amide is often preferred for its superior control over the final substitution pattern.
The synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide is a well-studied transformation, and various catalytic systems have been developed to improve efficiency, yield, and safety. nih.govacs.org While the direct synthesis of 1,5-disubstituted tetrazoles via this method is less common, the principles of nitrile activation are transferable. The key is the activation of the nitrile group to facilitate the cycloaddition with the azide anion. organic-chemistry.org
A range of catalysts, including Lewis acids and solid-supported acids, have been shown to be effective. For the analogous synthesis of 5-substituted 1H-tetrazoles, which informs the conditions for related syntheses, several optimized protocols have been reported. These often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to ensure solubility and promote the reaction. nih.govacs.org Continuous flow microreactors have also been employed to enhance safety and control when working with azides at high temperatures. core.ac.uk
Below is a table summarizing optimized conditions reported for the synthesis of 5-substituted 1H-tetrazoles, which serve as a guide for the synthesis of the target compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Silica Sulfuric Acid | DMF | Reflux | 5 hours | 92 | nih.gov |
| Co(II) Complex | DMSO | 110 | 12 hours | 99 | acs.org |
| Zinc Salts (e.g., ZnBr₂) | Water | 100+ | Variable | Good to Excellent | organic-chemistry.org |
| None (Flow Chemistry) | DMSO | 190 | 20 minutes | >95 | core.ac.uk |
For the specific synthesis of a 1,5-disubstituted tetrazole from an imidoyl chloride intermediate, the reaction with sodium azide is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF. The reaction may be performed at room temperature or with gentle heating to drive the cycloaddition to completion. nih.govsemanticscholar.org
The structural elucidation of the synthesized this compound relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to provide key diagnostic signals. The aromatic protons of the 4-chlorophenyl group would likely appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm). The protons of the phenoxymethyl group would also reside in the aromatic region, while the methylene (B1212753) protons (-CH₂-) connecting the phenoxy group to the tetrazole ring would be expected to produce a characteristic singlet, likely in the range of δ 5.0-6.0 ppm. nanomedicine-rj.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the tetrazole ring, the 4-chlorophenyl ring, and the phenoxymethyl moiety. The C5 carbon of the tetrazole ring is typically observed around δ 150-160 ppm. rsc.orggrowingscience.com
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a strong azide stretch (around 2100-2150 cm⁻¹) from the starting material and the presence of characteristic absorptions for the tetrazole ring system. Key expected bands include C=N and N=N stretching vibrations within the ring, typically found in the 1400-1600 cm⁻¹ region. growingscience.comaip.org Aromatic C-H and C-Cl stretching vibrations would also be present.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the product by providing a highly accurate measurement of its molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural information. aip.org
The following table summarizes the expected spectroscopic data for the target compound, based on data from analogous structures. rsc.org
| Technique | Expected Chemical Shifts / Frequencies |
|---|---|
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Aromatic protons (4-chlorophenyl & phenoxy): δ 7.0-8.0 ppm; Methylene protons (-O-CH₂-Tet): δ 5.0-6.0 ppm (singlet) |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Tetrazole C5: δ 150-160 ppm; Aromatic carbons: δ 115-150 ppm; Methylene carbon (-O-CH₂-Tet): δ 50-60 ppm |
| FT-IR (KBr or ATR) | ~3100 cm⁻¹ (Aromatic C-H stretch); ~1600, 1500, 1450 cm⁻¹ (C=C, C=N, N=N stretches); ~1250 cm⁻¹ (Aryl-O-C stretch); ~830 cm⁻¹ (para-disubstituted C-H bend) |
Functionalization and Derivatization Strategies
Further chemical transformations of this compound can be directed at either the tetrazole ring or the phenoxymethyl side chain, allowing for the synthesis of a diverse library of related compounds.
The tetrazole ring in the target molecule is already fully substituted at the N1 and C5 positions. Therefore, further substitution directly on the ring atoms is not a typical reaction pathway. However, functionalization can be considered in the context of modifying the existing substituents or, more synthetically relevant, by starting with a different precursor.
Alkylation is a primary method for functionalizing the tetrazole ring system, but this is more applicable to 5-substituted-1H-tetrazoles, which possess an N-H proton. In such cases, alkylation can lead to a mixture of 1,5- and 2,5-disubstituted isomers. rsc.orgorganic-chemistry.org The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the substituent at the C5 position, and the reaction conditions. researchgate.netacs.org For the pre-formed this compound, the nitrogen atoms are less nucleophilic, and further N-alkylation to form a tetrazolium salt would require harsh conditions and a potent alkylating agent.
The phenoxymethyl group offers a versatile handle for derivatization through reactions on the pendant phenyl ring. As an aryl ether, the phenoxy group is an activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). ucalgary.caorganicmystery.com This allows for the introduction of a variety of functional groups onto the phenyl ring, provided the tetrazole core is stable to the reaction conditions.
Potential modifications include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically yielding the para-substituted product as the major isomer due to the steric bulk of the tetrazole-methyl-oxy group.
Nitration: Introduction of a nitro group (-NO₂) at the ortho or para positions can be accomplished using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be performed using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The strong activating nature of the alkoxy group facilitates these reactions. youtube.com
These modifications would yield a series of derivatives with altered electronic and steric properties, which could be useful for structure-activity relationship studies in various applications.
Alterations of the Chlorophenyl Substituent
The 4-chlorophenyl group attached to the N1 position of the tetrazole ring presents a versatile handle for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a diverse array of substituents, thereby enabling the synthesis of a wide range of derivatives with potentially altered physicochemical and biological properties.
Prominent among these modifications are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. lookchem.comwikipedia.org The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.org This methodology is highly effective for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the phenyl ring.
The Buchwald-Hartwig amination, on the other hand, enables the formation of carbon-nitrogen bonds, providing a route to various aniline (B41778) derivatives. wikipedia.orgacsgcipr.org This reaction involves the coupling of the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. The scope of this reaction is broad, allowing for the introduction of a wide variety of amino functionalities. nih.gov
| Reaction Type | Reactant | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (R-B(OH)2) | Pd(OAc)2 / XPhos | 1-(4-Arylphenyl)-5-(phenoxymethyl)-1H-tetrazole |
| Buchwald-Hartwig Amination | Amine (R1R2NH) | Pd2(dba)3 / BippyPhos | 1-(4-(Dialkylamino)phenyl)-5-(phenoxymethyl)-1H-tetrazole |
Exploration of Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the tetrazole ring, the chlorophenyl substituent, and the phenoxymethyl group.
Nucleophilic and Electrophilic Reactivity Profiles
The tetrazole ring is an electron-rich aromatic system. Quantum chemical studies on similar tetrazole structures indicate that the nitrogen atoms, particularly N-3 and N-4, are the most electron-rich and thus susceptible to electrophilic attack. Conversely, the C-5 carbon of the tetrazole ring can be susceptible to nucleophilic attack, especially if activated by appropriate substituents. nih.gov
The 4-chlorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom and the tetrazole ring. However, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles, where the chlorine atom can be displaced. nih.gov The phenoxymethyl group, being an ether, can undergo cleavage under strong acidic or basic conditions. The phenyl ring of the phenoxymethyl moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen.
Cycloaddition Reactions and Ring System Modifications
The tetrazole ring can participate in [3+2] cycloaddition reactions, a common method for the synthesis of 1,5-disubstituted tetrazoles. nih.govuokerbala.edu.iqresearchgate.net While the pre-formed tetrazole in the target molecule is relatively stable, under certain conditions, particularly thermal or photochemical activation, it could potentially undergo retro-[3+2] cycloaddition, leading to ring-opened intermediates. More commonly, the tetrazole moiety itself is constructed via a [3+2] cycloaddition between an azide and a nitrile. Modifications involving this pathway would entail the synthesis of precursors to this compound.
| Reaction Type | Reactants | Description |
|---|---|---|
| [3+2] Cycloaddition (Synthesis) | 4-Chlorophenyl azide and phenoxymethyl cyanide | Primary synthetic route to the tetrazole ring. |
| Retro [3+2] Cycloaddition | This compound | Potential ring-opening under harsh conditions (e.g., high temperature). |
Oxidative and Reductive Transformations
The tetrazole ring is generally considered to be stable towards both oxidative and reductive conditions. acs.org However, the substituents on the tetrazole core can undergo redox transformations.
The 4-chlorophenyl group can be susceptible to reduction, where the chlorine atom is replaced by a hydrogen atom (hydrodechlorination). This can be achieved using various reducing agents, including catalytic hydrogenation or electrochemical methods. acs.org
The phenoxymethyl group, being an ether, is generally resistant to mild oxidation. However, under more forcing conditions or with specific catalysts, oxidation of the benzylic ether linkage could occur. liv.ac.ukrsc.org Ethers can form peroxides upon prolonged exposure to air and light, which represents a potential degradation pathway. rsc.org
| Substituent | Transformation | Potential Reagents/Conditions | Resulting Moiety |
|---|---|---|---|
| 4-Chlorophenyl | Reduction (Hydrodechlorination) | H2, Pd/C or Electrochemical reduction | Phenyl |
| Phenoxymethyl | Oxidation | Strong oxidizing agents | Various oxidation products (e.g., ester, aldehyde) |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are instrumental in elucidating the electronic properties and geometric parameters of tetrazole derivatives. While specific computational data for 1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole is not extensively available in the referenced literature, a comprehensive analysis of the closely related compound, 5-(4-chlorophenyl)-1H-tetrazole, offers significant insights into the electronic characteristics that are likely shared across this class of molecules.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For the related compound, 5-(4-chlorophenyl)-1H-tetrazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to determine its optimized molecular geometry, including bond lengths and bond angles. researchgate.net These calculations are crucial for understanding the spatial arrangement of atoms and the nature of the chemical bonds within the molecule.
The optimized structural parameters provide a foundational understanding of the molecule's conformation and stability. For instance, the dihedral angles between the phenyl and tetrazole rings are a key outcome of such calculations, indicating the degree of planarity which can influence electronic conjugation and intermolecular packing.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
For 5-(4-chlorophenyl)-1H-tetrazole, FMO analysis reveals the distribution of electron density in these key orbitals. The HOMO, acting as the electron donor, and the LUMO, the electron acceptor, are central to understanding how the molecule interacts with other species. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net The calculated energies for HOMO, LUMO, and the energy gap for this related compound are detailed in the table below.
| Parameter | Energy (eV) |
| EHOMO | -7.123 |
| ELUMO | -1.456 |
| Energy Gap (ΔE) | 5.667 |
Data derived from DFT calculations on 5-(4-chlorophenyl)-1H-tetrazole. researchgate.net
The analysis also allows for the calculation of other important electronic properties such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further characterize the molecule's reactivity. researchgate.net
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. For 5-(4-chlorophenyl)-1H-tetrazole, the MEP analysis indicates that the negative potential (red regions) is concentrated around the nitrogen atoms of the tetrazole ring, making them likely sites for electrophilic attack. researchgate.net Conversely, the positive potential (blue regions) is generally found around the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net This charge distribution is fundamental to understanding the non-covalent interactions the molecule can form.
Intermolecular Interactions and Crystal Engineering Insights
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is the cornerstone of crystal engineering, which seeks to design and synthesize new solid materials with desired properties.
Hirshfeld Surface Analysis for Non-Covalent Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps various properties onto a surface defined by the points where the electron density of a molecule is equal to the sum of the electron densities of all other molecules in the crystal.
Energy Framework Analysis of Supramolecular Assemblies
To further quantify the strength of the intermolecular interactions identified through Hirshfeld surface analysis, energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its nearest neighbors, providing a quantitative measure of the forces that hold the crystal together. The total interaction energy is typically broken down into its electrostatic, polarization, dispersion, and repulsion components.
By visualizing these interaction energies as cylinders connecting the centroids of interacting molecules, energy frameworks provide an intuitive representation of the supramolecular architecture. The thickness of the cylinders is proportional to the strength of the interaction, offering a clear picture of the dominant forces in the crystal packing. This analysis is vital for a rational approach to crystal engineering, enabling the prediction and control of the solid-state structures of complex organic molecules.
Hydrogen Bonding and π-π Stacking Interactions
Computational analyses of this compound reveal its capacity for engaging in specific non-covalent interactions that are crucial for its supramolecular chemistry and potential interactions in a biological context. Unlike N-unsubstituted tetrazoles, the substitution at the N1 position with a 4-chlorophenyl group precludes the tetrazole ring from acting as a hydrogen bond donor. However, the sp² hybridized nitrogen atoms at the N3 and N4 positions of the tetrazole ring act as effective hydrogen bond acceptors. nih.gov
Furthermore, the molecule possesses three aromatic systems—the 4-chlorophenyl ring, the tetrazole ring, and the phenoxy ring—which can participate in π-π stacking interactions. Analysis of crystal structure databases for similar 1,5-disubstituted tetrazoles indicates that these interactions predominantly manifest as parallel-displaced stacking arrangements. nih.gov These interactions, along with potential C-H···π interactions, contribute significantly to the stabilization of the molecule's crystal packing and its conformation in various environments.
| Interaction Type | Participating Groups | Description | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding (Acceptor) | Tetrazole N3/N4 atoms | The lone pair electrons on the sp² nitrogen atoms can accept a hydrogen bond from a suitable donor molecule (e.g., water, amino acid residue). | -3 to -8 |
| π-π Stacking | Chlorophenyl-Phenoxy, Chlorophenyl-Tetrazole, Phenoxy-Tetrazole | Attractive, noncovalent interactions between aromatic rings. Computational models suggest a preference for parallel-displaced or T-shaped geometries. | -1.5 to -5 |
| Halogen Bonding | Chlorine atom on the chlorophenyl ring | The electropositive crown (σ-hole) on the chlorine atom can interact favorably with a nucleophilic region of another molecule. | -1 to -5 |
| C-H···π Interaction | Aromatic C-H bonds and π-systems of the aromatic rings | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system acts as the acceptor. | -0.5 to -2.5 |
Molecular Modeling and Dynamics Simulations
The conformational landscape of this compound is defined by the rotation around several key single bonds. The flexibility of the molecule is primarily dictated by the dihedral angles associated with the linkages between the aromatic rings and the central tetrazole, as well as the ether linkage in the phenoxymethyl (B101242) side chain.
Computational conformational analysis, typically performed using quantum mechanics (QM) or high-level molecular mechanics methods, involves systematically rotating these bonds to map the potential energy surface (PES). This analysis identifies low-energy, stable conformers and the energy barriers that separate them. For molecules with multiple rotational axes close to aromatic systems, such as this tetrazole derivative, the possibility of atropisomers—stereoisomers arising from hindered rotation—can be computationally investigated. nih.gov The PES reveals the most probable shapes the molecule will adopt, which is fundamental for understanding its interaction with other molecules.
| Key Dihedral Angle | Description | Expected Conformational Preference |
|---|---|---|
| C(phenyl)-N1(tetrazole) | Rotation of the 4-chlorophenyl group relative to the tetrazole ring. | A non-planar (twisted) conformation is expected to be the global minimum to minimize steric hindrance, with a significant rotational barrier. |
| N1-C5-C(methylene) | Rotation of the phenoxymethyl group relative to the tetrazole ring. | Multiple low-energy conformers are possible, influenced by intramolecular non-covalent interactions. |
| C5-C-O-C(phenoxy) | Rotation around the ether linkage. | Governs the spatial orientation of the phenoxy group, with gauche and anti conformers being likely minima. |
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule in a defined environment, such as in a solvent box (e.g., water) or in a simulated biological membrane, by numerically solving Newton's equations of motion. MD simulations on related 1,5-disubstituted tetrazoles have been used to confirm the stability of specific conformations, particularly when docked into a protein's active site. nih.govnih.gov
For this compound, an MD simulation would reveal the flexibility of the phenoxymethyl side chain, the rotational freedom of the 4-chlorophenyl group, and the stability of intramolecular interactions. By analyzing the trajectory of the simulation, one can calculate properties like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule.
| MD Simulation Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Force Field | GAFF, AMBER | Defines the potential energy function of the system, describing bond lengths, angles, and non-bonded interactions. nih.gov |
| Solvent Model | TIP3P Water | Provides an explicit solvent environment to simulate physiological conditions. nih.gov |
| Simulation Time | 50 - 200 ns | The duration over which the molecular motions are simulated to ensure adequate sampling of conformational space. |
| Temperature / Pressure | 300 K / 1 bar | Maintained using thermostats and barostats to simulate standard laboratory or physiological conditions. |
For N-substituted tetrazoles, the primary form of isomerism is the distinction between 1,5- and 2,5-disubstituted products, which can both be formed during synthesis. Computational chemistry is a powerful tool for predicting the relative thermodynamic stabilities of these isomers. High-level ab initio or Density Functional Theory (DFT) calculations can determine the ground-state energies of the this compound and its corresponding 2,5-isomer, 2-(4-chlorophenyl)-5-(phenoxymethyl)-2H-tetrazole.
Computational studies on related systems often show that the 2H-isomers can be more aromatic and, in some cases, thermodynamically more stable than the 1H-isomers. iosrjournals.org The calculated energy difference helps to predict the major product of a reaction under thermodynamic control. Furthermore, calculated spectroscopic properties, such as ¹³C-NMR chemical shifts, can be compared with experimental data to unequivocally identify the synthesized isomer. For instance, the C5 carbon of a 1,5-disubstituted tetrazole typically resonates at a different chemical shift compared to the C5 carbon of a 2,5-isomer. researchgate.net
| Property | 1,5-Isomer (Predicted) | 2,5-Isomer (Predicted) | Significance |
|---|---|---|---|
| Relative Energy (ΔE) | 0 kcal/mol (Reference) | -0.5 to +2.0 kcal/mol | Predicts the relative abundance of isomers at equilibrium. Small differences suggest a mixture may form. |
| Dipole Moment | ~3-5 D | ~1-3 D | Influences solubility and intermolecular interactions. The 2,5-isomer is often less polar. |
| Calculated ¹³C-NMR Shift (C5) | ~150-157 ppm | ~161-169 ppm | A key diagnostic tool for distinguishing between the two regioisomers experimentally. researchgate.net |
Reaction Mechanism Elucidation via Computational Pathways
The synthesis of 1,5-disubstituted tetrazoles is commonly achieved through multicomponent reactions, such as the Ugi-azide reaction. mdpi.combeilstein-journals.org Computational chemistry allows for a detailed investigation of the reaction mechanism, providing insights that are difficult to obtain through experimental means alone.
For the synthesis of this compound, a plausible pathway involves the reaction of 4-chloroaniline, phenoxyacetaldehyde, an isocyanide, and an azide (B81097) source. A theoretical investigation would map the potential energy surface of this reaction. This involves:
Optimizing Geometries: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.
Calculating Energies: Determining the relative energies of all species on the reaction pathway to establish the reaction profile.
Locating Transition States (TS): Identifying the highest-energy point along the reaction coordinate between two intermediates. This is crucial for determining the rate-limiting step of the reaction.
Frequency Analysis: Confirming that intermediates are true minima on the PES (all real frequencies) and that transition states are first-order saddle points (one imaginary frequency corresponding to the desired reaction coordinate).
This computational approach can elucidate the favorability of the reaction pathway, explain the observed regioselectivity (i.e., why the 1,5-isomer is formed preferentially over the 2,5-isomer), and guide the optimization of reaction conditions. mdpi.com
| Reaction Step | Description | Computational Focus |
|---|---|---|
| Reactants | 4-chloroaniline, phenoxyacetaldehyde, isocyanide, azide | Calculation of ground state energies. |
| Intermediate 1 | Formation of a nitrilium ion intermediate. | Energy and stability of the key reactive intermediate. |
| Transition State (TS) | Azide attack on the nitrilium ion. | Calculation of the activation energy (Ea), which determines the reaction rate. |
| Intermediate 2 | Formation of an imidoyl azide or similar acyclic precursor. | Energy of the precursor before ring closure. |
| Product | 1,5-disubstituted tetrazole ring formation. | Calculation of the overall reaction energy (ΔErxn) to determine if it is exothermic or endothermic. |
Photochemistry and Photodegradation Mechanisms
Theoretical and computational chemistry investigations into the photochemical behavior of tetrazole derivatives, including compounds structurally related to this compound, have provided significant insights into their degradation pathways. While specific experimental or computational studies on the photochemistry of this compound are not extensively available in the current literature, general mechanisms of tetrazole photolysis can be inferred from studies on analogous compounds.
The photochemistry of tetrazoles is generally characterized by the photoextrusion of molecular nitrogen (N₂), a highly stable molecule, which is a significant driving force for these reactions. mdpi.com This process typically leads to the formation of highly reactive intermediates. The nature of the substituents on the tetrazole ring plays a crucial role in directing the subsequent reaction pathways and determining the final photoproducts. mdpi.com
For 1-aryl substituted tetrazoles, photolysis often proceeds through the formation of a nitrile imine intermediate. In the case of this compound, it is proposed that irradiation would lead to the cleavage of the N1-N2 and C5-N1 bonds, resulting in the expulsion of a nitrogen molecule and the formation of a 4-chlorophenylnitrile-(phenoxymethyl)imine intermediate. The fate of this reactive species would then be dependent on the reaction conditions, such as the solvent.
Inert solvents might favor the intramolecular rearrangement of the nitrile imine, potentially leading to the formation of various heterocyclic compounds. Protic solvents, on the other hand, could participate in the reaction, leading to solvent-adduct products.
Computational studies on similar tetrazole derivatives, such as 1-phenyl-4-allyl-tetrazol-5-one, have utilized (time-dependent) density functional theory (TD)DFT to model their photodegradation mechanisms. uc.pt These studies have been instrumental in characterizing the reaction pathways, including the involvement of triplet biradical intermediates and transition states, providing a detailed energetic landscape of the photodegradation process. uc.pt Such theoretical approaches could be applied to this compound to predict its photochemical behavior, including absorption spectra, excited state energies, and the structures of intermediates and final products.
The presence of the phenoxymethyl group at the 5-position is also expected to influence the photochemistry. This group could potentially participate in intramolecular reactions or influence the stability and reactivity of the intermediates formed upon nitrogen extrusion.
Table 1: Summary of Potential Photochemical Intermediates and Products of this compound
| Intermediate/Product Type | Proposed Structure/Class | Formation Pathway |
| Primary Intermediate | 4-chlorophenylnitrile-(phenoxymethyl)imine | Photoextrusion of N₂ from the tetrazole ring. |
| Rearrangement Products | Various N-heterocycles | Intramolecular cyclization of the nitrile imine intermediate. |
| Solvent Adducts | Products incorporating solvent molecules | Reaction of the nitrile imine intermediate with protic or other reactive solvents. |
It is important to note that these proposed mechanisms are based on the known photochemistry of other tetrazole derivatives and would require specific experimental and computational studies on this compound for verification.
Structure Activity Relationships and Mechanistic Biological Insights
Bioisosteric Replacement and Privileged Scaffold Concepts in Design
A cornerstone of the design strategy for many tetrazole-containing compounds is the role of the tetrazole ring as a bioisostere for the carboxylic acid functional group. researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The tetrazole group effectively mimics the carboxylic acid moiety in several key aspects, influencing how the molecule is recognized by biological targets such as enzymes and receptors. nih.gov
The physicochemical similarities are striking. The 5-substituted 1H-tetrazole ring has a pKa value (approximately 4.5–4.9) that is very close to that of a carboxylic acid (pKa ≈ 4.2–4.4), meaning it exists in its anionic, deprotonated form at physiological pH (7.4). nih.gov This anionic charge is crucial for forming strong electrostatic and hydrogen bond interactions with biological targets, similar to how a carboxylate anion would interact. nih.govresearchgate.net Furthermore, the tetrazolate anion features a planar structure with the negative charge delocalized over the five-membered ring, which is a larger distribution area compared to the more localized charge on a carboxylate. researchgate.netnih.gov This charge delocalization and planarity can be favorable for specific receptor-ligand interactions. nih.gov
One of the major advantages of this bioisosteric replacement is enhanced metabolic stability. researchgate.netnih.govresearchgate.net Carboxylic acids are susceptible to metabolic degradation pathways like β-oxidation or conjugation (e.g., forming reactive acyl-glucuronides), which can lead to rapid clearance or toxicity. nih.govsemanticscholar.org The tetrazole ring is resistant to these metabolic transformations, which can improve a drug candidate's pharmacokinetic profile. researchgate.netresearchgate.net Additionally, tetrazoles are typically more lipophilic than their carboxylic acid counterparts, a property that can enhance membrane permeability and absorption. researchgate.netsemanticscholar.org
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Significance in Biological Recognition |
| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity ensures an anionic state at physiological pH, crucial for ionic interactions with biological targets. nih.gov |
| Geometry | Planar | Planar | Planar structure allows for defined spatial orientation within a binding site. |
| Charge Distribution | Localized on two oxygen atoms | Delocalized over the four-nitrogen ring system | Broader charge delocalization can alter the nature and strength of electrostatic interactions. researchgate.netnih.gov |
| Lipophilicity | Lower | Higher | Increased lipophilicity can improve cell membrane permeability. researchgate.net |
| Metabolic Stability | Susceptible to conjugation and β-oxidation | Generally resistant to metabolic degradation | Leads to improved pharmacokinetic profiles and potentially reduced toxicity. researchgate.netresearchgate.net |
This table provides a comparative overview of the physicochemical properties of carboxylic acid and tetrazole groups, illustrating the basis for bioisosteric replacement.
The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, often with high affinity. The 1,5-disubstituted tetrazole core, as seen in 1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole, is a versatile structure found in compounds with a wide array of pharmacological activities, including anti-inflammatory, antiviral, and antihypertensive properties. nih.govresearchgate.netmdpi.com
The ability of the tetrazole scaffold to modulate biological response stems from its unique electronic and structural features. The electron-rich nature of the polynitrogen ring allows it to participate in various non-covalent interactions, such as hydrogen bonding (via the ring nitrogens), π-π stacking, and dipole-dipole interactions, which are critical for forming stable complexes with protein targets. researchgate.netresearchgate.net
The 1-(4-chlorophenyl) group provides a significant hydrophobic region and introduces an electron-withdrawing chlorine atom, which can influence electronic properties and form halogen bonds with protein residues.
The 5-(phenoxymethyl) group adds conformational flexibility via the ether linkage and the methylene (B1212753) bridge, allowing the molecule to adapt its shape to fit into a binding pocket. The phenoxy ring provides another site for potential hydrophobic and π-stacking interactions.
By combining the metabolically stable, ionizable tetrazole core with these specific substituents, the molecule is engineered to present a distinct three-dimensional pharmacophore to its biological targets, thereby modulating a specific biological response. nih.govbeilstein-journals.org
Enzyme Inhibition Studies and Mechanistic Elucidation
While the structural features of this compound suggest its potential as a biologically active agent, specific experimental data is required to confirm its activity and elucidate its mechanism of action.
A comprehensive review of the scientific literature indicates that specific inhibitory studies for this compound against several key enzymes have not been published. There is no available data detailing its activity against β-lactamase, Cyclooxygenase-2 (COX-2), tyrosinase, cholinesterases, glycogen (B147801) phosphorylase, or alpha-amylase.
However, related tetrazole derivatives have been investigated as inhibitors for some of these targets. For instance, various 1,5-disubstituted tetrazoles have been explored for their anti-inflammatory properties, which often involves the inhibition of enzymes like COX-2. researchgate.netresearchgate.netdntb.gov.ua Similarly, the tetrazole scaffold is present in antibacterial agents, suggesting potential interactions with bacterial enzymes, though specific β-lactamase inhibition data is lacking for this particular compound. isfcppharmaspire.com The absence of direct experimental evidence for this compound means its inhibitory profile against these specific enzymes remains uncharacterized.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into its binding affinity and interaction patterns. nih.gov Currently, there are no published molecular docking studies specifically for this compound with the enzymes listed in the previous section.
Such studies, if conducted, would be crucial for understanding its potential mechanism of action at a molecular level. For example, a docking study with COX-2 could reveal whether the tetrazole ring's anionic character allows it to interact with key residues in the active site, such as Arginine 120, similar to how traditional non-steroidal anti-inflammatory drugs (NSAIDs) bind. researchgate.net Docking simulations would also clarify the roles of the 4-chlorophenyl and phenoxymethyl (B101242) groups in occupying hydrophobic pockets and forming specific interactions within the enzyme's binding site. nih.govijper.org Without these specific computational analyses, the precise ligand-protein interactions for this compound remain hypothetical.
Structure-based drug design (SBDD) is a powerful methodology that uses the three-dimensional structure of a biological target to design and optimize novel inhibitors. nih.gov This process often involves iterative cycles of molecular modeling, chemical synthesis, and biological testing.
There is no information available in the scientific literature detailing the use of this compound within a structure-based design program in a preclinical context. While the compound's design is consistent with general medicinal chemistry principles like bioisosterism, its development through a specific, target-focused SBDD campaign has not been reported. Future research could utilize this compound as a starting point or scaffold for an SBDD project, should it demonstrate promising activity against a validated biological target with a known crystal structure. nih.gov
Receptor Binding and Signaling Pathway Modulation (In Vitro/Preclinical)
Ligand-Receptor Interaction Profiling
No data is available for this compound.
Modulation of Specific Signaling Pathways (e.g., STAT5, NF-κB, MAPK)
No data is available regarding the modulation of STAT5, NF-κB, or MAPK signaling pathways by this compound.
Targeted Biological Activities: Preclinical Mechanistic Investigations
Antimicrobial Spectrum and Mechanism of Action (In Vitro)
Antibacterial Activities
No in vitro antibacterial activity data is available for this compound.
Antifungal Activities
No in vitro antifungal activity data is available for this compound.
Antiviral and Anti-parasitic Activities
While various tetrazole and 1,2,4-triazole (B32235) derivatives have been investigated for their antiviral properties, including against influenza A viruses, specific research detailing the antiviral or anti-parasitic activities of this compound could not be identified. mdpi.com The antiviral efficacy of related heterocyclic compounds is often influenced by the nature and position of substituents on the core ring structure. mdpi.com However, without dedicated studies on this compound, its potential in these areas remains undetermined.
Anticancer Activity and Cellular Pathway Interventions (In Vitro/Cellular Models)
The tetrazole scaffold is recognized as a "privileged scaffold" in the development of anticancer agents, with various derivatives showing promise in cancer treatment. nih.govnih.govresearchgate.net The anticancer mechanisms of tetrazole-based compounds can include inducing cell cycle arrest and apoptosis. researchgate.net Despite this general interest in tetrazole derivatives, specific studies on the in vitro anticancer activity of this compound have not been reported in the available literature.
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases, such as G2/M. mdpi.comnih.gov This allows for the initiation of apoptosis in cancer cells. However, there is no available research data describing the effects of this compound on cell cycle modulation in any cancer cell lines.
Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic compounds eliminate cancer cells. nih.gov This process can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases. nih.gov While related phthalimide (B116566) derivatives incorporating a 1,3-thiazole moiety have been shown to induce apoptosis, there is a lack of specific data on whether this compound can induce apoptosis and the potential mechanisms involved. nih.gov
The biological activity of anticancer compounds is often linked to their interaction with specific cellular proteins. Key proteins involved in apoptosis and cell survival include Caspase-3, a crucial executioner caspase, and transcription factors like NF-κB and p53, which regulate the expression of pro- and anti-apoptotic genes. While pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govchemspider.comtriazine sulfonamides have shown proapoptotic activity, no studies have been published that investigate the interaction of this compound with Caspase-3, NF-κB, p53, or other related cellular targets. mdpi.com
Anti-inflammatory Mechanism Research
Certain tetrazole and triazole derivatives have demonstrated anti-inflammatory properties. nih.govresearchgate.net For instance, the compound 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole has been shown to mediate its anti-inflammatory effects by reducing edema, leukocyte migration, and levels of inflammatory mediators like TNF-α and PGE₂. nih.gov However, research specifically investigating the anti-inflammatory mechanisms of this compound is currently unavailable.
Investigations in Neurodegeneration-related Biological Targets
Neuroinflammation, often mediated by microglial activation, is a key factor in the progression of neurodegenerative diseases such as Parkinson's disease. nih.gov Compounds that can inhibit the inflammatory response in microglia are therefore of interest as potential neuroprotective agents. nih.gov While a pyrazole (B372694) derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has shown anti-inflammatory and neuroprotective effects in models of Parkinson's disease, there is no published research on the potential effects of this compound on any biological targets related to neurodegeneration. nih.gov
Other Mechanistic Biological Activity Studies (e.g., Anticonvulsant, Analgesic)
While direct and extensive research on the specific anticonvulsant and analgesic properties of this compound is not extensively documented in publicly available literature, the broader class of 1,5-disubstituted tetrazoles has been the subject of significant investigation for these and other biological activities. The tetrazole moiety is a well-recognized pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acid groups and participating in various receptor interactions. nih.gov Insights into the potential anticonvulsant and analgesic mechanisms of the title compound can be extrapolated from structure-activity relationship (SAR) studies of analogous compounds.
Anticonvulsant Activity
The tetrazole nucleus is a structural feature in a variety of therapeutic agents, including those with anticonvulsant and antidepressant activities. researchgate.net Research into 5-substituted-1H-tetrazoles has identified several derivatives with significant anticonvulsant properties. For instance, in a study evaluating a series of 5-(o-tolyl)-1H-tetrazole derivatives, compound 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) demonstrated noteworthy anticonvulsant activity against maximal electroshock (MES)-induced seizures in mice, with an ED₅₀ value of 12.7 mg/kg and a high protective index. nih.gov This suggests that the nature of the substituents at both the 1 and 5 positions of the tetrazole ring plays a crucial role in determining anticonvulsant efficacy.
The anticonvulsant activity of tetrazole derivatives is often linked to their ability to modulate central nervous system targets. For example, some triazolo-thiadiazine derivatives have shown carbamazepine-like activity, suggesting potential interaction with voltage-gated sodium channels. biomedpharmajournal.org Other mechanisms may involve the enhancement of GABAergic neurotransmission, as the anticonvulsant action of some compounds is evaluated in pentylenetetrazole (PTZ)-induced seizure models, which are sensitive to drugs that enhance GABAergic inhibition. researchgate.netbiomedpharmajournal.org
The structure of this compound, featuring a substituted phenyl ring at the N1 position and a phenoxymethyl group at the C5 position, aligns with the general scaffold of other biologically active 1,5-disubstituted tetrazoles. The lipophilicity and electronic properties conferred by the 4-chlorophenyl and phenoxymethyl groups are likely to influence its ability to cross the blood-brain barrier and interact with relevant CNS targets.
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) | MES-induced seizures (mice) | 12.7 | >39.4 | nih.gov |
Analgesic Activity
The tetrazole scaffold has also been incorporated into compounds designed to elicit analgesic effects. Various 1,5-disubstituted tetrazole derivatives have been synthesized and evaluated for their antinociceptive properties. For example, a series of novel tetrazole derivatives were assessed for their in vivo analgesic activity using the tail-flick method, a model of acute thermal pain. ymerdigital.com In this study, the compounds demonstrated significant analgesic potential, with some derivatives showing activity comparable to the standard drug, diclofenac (B195802) sodium. ymerdigital.com
The mechanism of analgesic action for tetrazole-containing compounds can be varied. Some may act peripherally by inhibiting inflammatory mediators, while others may have central analgesic effects. For instance, the analgesic activity of certain compounds has been linked to their anti-inflammatory properties. nih.gov The structural features of this compound, particularly the presence of aromatic rings, are common in many non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit analgesic effects.
In a study of 1,2,4-triazole derivatives clubbed with other heterocycles, including tetrazole, several compounds exhibited excellent analgesic activity in both acetic acid-induced writhing and hot plate methods. nih.gov The substitutions on the phenyl rings were found to be crucial for this activity. nih.gov This highlights the importance of the aryl substituents in tuning the pharmacological profile of such heterocyclic compounds.
| Compound Series | Test Model | Observed Activity | Reference |
|---|---|---|---|
| Novel substituted 1H-tetrazole derivatives | Tail Flick Method | Significant analgesic potential, with one compound showing 359% activity compared to control. | ymerdigital.com |
| 1,2,4-Triazole derivatives containing a tetrazole moiety | Acetic acid induced writhing and Hot plate method | Several derivatives showed excellent analgesic activity. | nih.gov |
Advanced Applications in Chemical Biology and Material Science Non Clinical
Utilization as Chemical Probes and Tools in Research
Tetrazole derivatives are increasingly recognized for their potential as chemical probes and tools in research. The tetrazole ring's unique electronic properties and its ability to act as a bioisostere for carboxylic acids make it a valuable scaffold in the design of molecules for studying biological systems. beilstein-journals.orgbeilstein-journals.org Although direct studies on 1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole as a chemical probe are not prominent, the structural motifs present in this molecule are common in compounds designed for such purposes.
Research in this area often focuses on the development of tetrazole-containing molecules that can interact with specific biological targets. These interactions can be monitored to provide insights into biological processes. The design of such probes often involves the strategic placement of functional groups to optimize binding affinity and selectivity.
Table 1: General Applications of Tetrazole Derivatives as Chemical Probes
| Application Area | General Function of Tetrazole Moiety | Research Focus |
| Enzyme Inhibition Studies | Mimics carboxylate group in enzyme substrates or inhibitors. | Investigating enzyme mechanisms and developing new inhibitors. |
| Receptor Binding Assays | Acts as a stable, metabolically robust substitute for a carboxylate ligand. | Mapping receptor binding sites and identifying new receptor agonists/antagonists. |
| Bioconjugation | Can be functionalized for attachment to other molecules (e.g., fluorescent dyes, biotin). | Creating tools for tracking and isolating biological macromolecules. |
This table presents a generalized overview of how tetrazole derivatives are used as chemical probes and is not specific to this compound.
Role in the Development of Advanced Chemical Materials
The tetrazole functional group has garnered considerable attention in the field of materials science due to its intriguing architectures in coordination chemistry and potential applications in various materials. nih.gov The high nitrogen content of the tetrazole ring contributes to the energetic properties of these compounds, leading to their investigation as components in high-energy-density materials. mdpi.com
Furthermore, tetrazole-containing polymers and coordination complexes are being explored for a range of applications, from gas storage to catalysis. The ability of the tetrazole ring to coordinate with metal ions allows for the construction of diverse and functional supramolecular structures. nih.gov While there is no specific research on the integration of this compound into advanced materials, its structure suggests it could potentially be used as a building block in the synthesis of novel polymers or metal-organic frameworks.
Table 2: Potential Roles of Tetrazole Derivatives in Advanced Materials
| Material Type | Potential Role of Tetrazole Moiety | Potential Application |
| Energetic Materials | High nitrogen content contributes to high heat of formation. | Propellants, explosives with reduced environmental impact. mdpi.com |
| Coordination Polymers | Acts as a ligand to coordinate with metal centers. | Gas storage, catalysis, sensing. nih.gov |
| Specialty Polymers | Can be incorporated into polymer backbones to modify properties. | Materials with enhanced thermal stability or specific binding capabilities. |
This table illustrates potential applications of tetrazole derivatives in material science based on the properties of the tetrazole class, not on specific studies of this compound.
Integration into Multicomponent Reaction Frameworks for Chemical Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov Tetrazole derivatives are valuable building blocks in MCRs, enabling the rapid generation of diverse libraries of compounds. beilstein-journals.orgnih.govnih.govresearchgate.net This is particularly relevant in drug discovery and materials science, where the exploration of a large chemical space is often necessary to identify molecules with desired properties. beilstein-journals.orgbeilstein-journals.org
The use of pre-formed tetrazole-containing starting materials in MCRs, such as tetrazole aldehydes, allows for the direct incorporation of the tetrazole moiety into the final products. beilstein-journals.orgbeilstein-journals.org This approach offers significant advantages in terms of efficiency and atom economy. While the specific use of this compound in MCRs has not been detailed, its structure is amenable to derivatization into a reactive component for such transformations.
Table 3: Common Multicomponent Reactions Involving Tetrazoles
| Reaction Name | Role of Tetrazole-Containing Component | Outcome |
| Ugi Reaction | Can be the acidic component (as a carboxylic acid bioisostere). | Rapid synthesis of a-acylamino carboxamide derivatives containing a tetrazole ring. beilstein-journals.orgbeilstein-journals.org |
| Passerini Reaction | Can be the acidic component. | Formation of a-acyloxy carboxamides with an embedded tetrazole moiety. beilstein-journals.orgbeilstein-journals.org |
| Click Chemistry (Huisgen Cycloaddition) | Azide (B81097) component reacts with an alkyne to form a triazole, often in molecules also containing a tetrazole. | Efficient and specific ligation reactions for creating complex molecular architectures. |
This table provides examples of how tetrazoles are used in multicomponent reactions to generate chemical diversity and is not based on the specific use of this compound.
Future Research Directions and Emerging Paradigms
Unexplored Synthetic Pathways and Green Chemistry Approaches
The conventional synthesis of tetrazoles, often involving a [3+2] cycloaddition reaction between a nitrile and an azide (B81097), has historically relied on reagents that pose environmental and safety challenges. asianpubs.org For instance, the use of tributyltin chloride generates toxic organotin waste, creating a need for more ecologically sound processes. asianpubs.org Future research is increasingly focused on developing unexplored and green synthetic pathways that prioritize efficiency, safety, and sustainability.
One promising direction is the use of novel building blocks in multicomponent reactions (MCRs). beilstein-journals.org Instead of forming the tetrazole ring in the final steps of a synthesis, pre-formed, protected tetrazole aldehydes can be used as versatile starting materials. beilstein-journals.org This approach, utilizing reactions like the Passerini three-component reaction (PT-3CR), allows for the rapid assembly of complex, drug-like molecules in a single step, often using cost-effective and readily available materials. beilstein-journals.org This strategy circumvents the need for hazardous reagents such as sodium azide and potent reducing agents like DIBAL-H that are common in traditional routes. beilstein-journals.org
Another key area of research involves the development and application of recoverable and reusable catalysts. Methodologies employing nanomagnetic complexes, such as EDTA-Co(II) or multidentate copper complexes on magnetic biochar, are being explored for the synthesis of 5-substituted 1H-tetrazoles. dntb.gov.ua These catalytic systems facilitate the [3+2] cycloaddition under milder conditions and offer high yields and selectivity, with the significant advantage of being easily separated and recycled. dntb.gov.ua Further exploration into microwave-assisted synthesis also presents a green alternative, often reducing reaction times and energy consumption. sciencescholar.us
Table 1: Comparison of Synthetic Approaches for Tetrazole Derivatives
| Feature | Conventional Method (e.g., Tributyltin Azide) | Emerging Green Approaches |
|---|---|---|
| Key Reagents | Organotin compounds (e.g., Tributyltin chloride), Sodium Azide | Recyclable catalysts, Tetrazole-based building blocks |
| Reaction Type | [3+2] Cycloaddition | Multicomponent Reactions (MCRs), Catalytic Cycloaddition |
| Environmental Impact | Generates toxic tin waste | Minimized waste, catalyst recycling |
| Safety Concerns | Use of potentially explosive azides and toxic tin reagents | Avoidance of hazardous reagents, milder conditions |
| Efficiency | Often requires long reaction times and harsh conditions | High atom economy, shorter reaction times, high yields |
Advanced Computational Methodologies for Predictive Modeling and Design
Advanced computational methods are becoming indispensable for accelerating the design and development of novel tetrazole derivatives. These in silico techniques offer deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.
Density Functional Theory (DFT) is a powerful tool for investigating the fundamental properties of tetrazole compounds. For the closely related structure 5-(4-chlorophenyl)-1H-tetrazole, DFT calculations using the B3LYP/6-311++G(d,p) level of theory have been used to determine optimized structural parameters like bond lengths and angles. researchgate.net Such studies also include:
Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the molecule's electronic and chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis : This analysis explains conjugative interactions within the molecular system, providing insight into its stability. researchgate.net
Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack, which is crucial for understanding potential intermolecular interactions with biological receptors. researchgate.net
Beyond quantum chemical calculations, molecular docking and dynamics simulations are critical for predictive modeling. Molecular docking can be used to predict the binding orientation of 1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole derivatives within the active site of a target protein, such as tubulin. semanticscholar.org Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic model of the interaction. cijournal.ru These computational approaches allow for the virtual screening of entire libraries of potential derivatives to prioritize compounds with the highest predicted affinity and most stable binding modes for synthesis and biological testing.
Table 2: Application of Computational Methodologies in Tetrazole Derivative Design
| Computational Method | Application | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure calculation | Optimized geometry, bond energies, charge distribution researchgate.net |
| Frontier Molecular Orbital (FMO) | Reactivity analysis | Chemical reactivity, kinetic stability researchgate.net |
| Molecular Electrostatic Potential (MEP) | Interaction site mapping | Identification of nucleophilic and electrophilic regions researchgate.net |
| Molecular Docking | Ligand-protein binding prediction | Binding pose, affinity scores, key interactions with target semanticscholar.org |
| Molecular Dynamics (MD) | Complex stability assessment | Stability of ligand-receptor interactions over time cijournal.ru |
Identification of Novel Biological Targets and Polypharmacology Approaches (Preclinical)
While the full biological profile of this compound is still under investigation, research into related tetrazole-containing compounds points toward several promising therapeutic avenues and novel biological targets. A key future direction is to move beyond single-target agents and explore the potential for polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a superior therapeutic effect.
Preclinical studies on structurally similar tetrazoles have identified novel targets for therapeutic intervention. For example, certain 1-aryl-5-carbonyl-1H-tetrazole derivatives have been identified as microtubule destabilizers that bind to tubulin, representing a promising target for anticancer drug development. semanticscholar.org Other complex tetrazole hybrids have shown activity against the blood stage of Plasmodium falciparum, the parasite responsible for malaria, suggesting novel targets within the parasite can be engaged. nih.gov
The concept of polypharmacology is particularly relevant for complex diseases like cancer. Novel pyrazolo-tetrazolo-triazine sulfonamides have been shown to inhibit Bruton's tyrosine kinase (BTK) and modulate the AKT/mTOR signaling pathway, both of which are critical for cancer cell proliferation and survival. mdpi.com This multi-targeting capability can lead to more potent therapeutic effects and may help overcome drug resistance. Screening libraries of derivatives of this compound against panels of kinases and other cancer-related proteins could uncover similar multi-target profiles. The broad-spectrum antitumor activity observed for related 1-(4-chlorophenyl)-pyrazole compounds against the NCI-60 cell line panel further supports the potential for discovering agents with polypharmacological profiles. nih.gov
Table 3: Potential Preclinical Biological Targets for Tetrazole Derivatives
| Potential Target | Therapeutic Area | Rationale/Example |
|---|---|---|
| Tubulin | Oncology | Derivatives act as microtubule destabilizers, inhibiting cell division. semanticscholar.org |
| Parasitic Proteins | Infectious Disease (Malaria) | Quinoline-tetrazole hybrids target the asexual blood stage of P. falciparum. nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Oncology, Immunology | Fused tetrazole-triazine systems show inhibition of BTK. mdpi.com |
| AKT/mTOR Pathway | Oncology | Fused tetrazole-triazine systems modulate this key cell survival pathway. mdpi.com |
| HCV Replication Machinery | Infectious Disease (Hepatitis C) | Related 1-(4-chlorophenyl)-pyrazole analogs inhibit HCV RNA replication. nih.gov |
Synergistic Applications with Other Chemical Entities
A significant emerging paradigm in drug development is the use of combination therapies to enhance efficacy, reduce toxicity, and overcome resistance. Future research should explore the potential of this compound and its derivatives to act synergistically with existing therapeutic agents.
In oncology, combining a novel agent with standard-of-care chemotherapeutics is a common strategy. Preclinical research on a related pyrazolo[4,3-e]tetrazolo[1,5-b] asianpubs.orgbeilstein-journals.orgdntb.gov.uatriazine sulfonamide demonstrated that it could sensitize colorectal cancer cells to the effects of 5-fluorouracil (5-FU), a widely used chemotherapy drug. mdpi.com This suggests that derivatives of the title compound could be investigated as chemosensitizers. If a derivative is found to act as a microtubule inhibitor, for instance, combining it with a DNA-damaging agent could induce a multi-faceted attack on cancer cells, leading to a synergistic pro-apoptotic effect.
Another approach involves the design of hybrid molecules, which covalently link two distinct pharmacophores to create a single chemical entity with dual activity. This strategy has been used to develop novel quinolinepiperazinyl-aryltetrazoles for antimalarial therapy. nih.gov Future work could involve designing hybrids that combine the this compound scaffold with other known bioactive fragments to target multiple pathways in a single molecule, creating an "intramolecular synergy."
Development of High-Throughput Screening Libraries for Mechanistic Studies
To fully elucidate the therapeutic potential and mechanism of action of this compound, the development and screening of compound libraries are essential. High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds, accelerating the identification of lead candidates and providing valuable Structure-Activity Relationship (SAR) data. nih.govhilarispublisher.com
The first step is the creation of a focused combinatorial library. Using the efficient and green synthetic methodologies discussed previously (e.g., MCRs), systematic modifications can be made to the core structure of this compound. beilstein-journals.org Variations can be introduced at the chlorophenyl ring, the phenoxymethyl (B101242) group, and potentially by functionalizing the tetrazole ring itself.
Once synthesized, this library can be subjected to various HTS campaigns:
Target-Based Screening : If a specific biological target is hypothesized (e.g., a particular kinase or enzyme), an HTS assay can be developed to directly measure the inhibitory activity of each compound in the library against that target. chapman.edu
Phenotypic Screening : In this approach, compounds are screened for their effect on whole cells or organisms without a preconceived target. hilarispublisher.com For example, the library could be screened against a panel of cancer cell lines to identify compounds that reduce cell viability. Hits from a phenotypic screen can then be further studied to identify their molecular mechanism of action.
The data generated from HTS is crucial for mechanistic studies. It helps build a comprehensive SAR profile, identifying which structural features are critical for biological activity. This knowledge guides the next cycle of drug design, leading to the optimization of potency and other drug-like properties. hilarispublisher.com
Table 4: High-Throughput Screening Workflow for Tetrazole Libraries
| Step | Description | Objective |
|---|---|---|
| 1. Library Synthesis | Create a diverse set of analogs based on the this compound scaffold using combinatorial chemistry. | Generate chemical diversity for screening. |
| 2. Assay Development | Design and validate a robust, miniaturized assay suitable for HTS (e.g., enzyme inhibition, cell viability). chapman.edu | Ensure reliable and reproducible screening results. |
| 3. High-Throughput Screen | Screen the entire compound library using automated robotics and detectors. nih.gov | Identify initial "hits" with desired biological activity. |
| 4. Hit Confirmation & Validation | Re-test initial hits and perform counter-screens to eliminate false positives. | Confirm the activity and selectivity of the validated hits. |
| 5. Mechanistic Studies | Use follow-up assays (e.g., target engagement, phenotypic profiling) on validated hits. | Elucidate the mechanism of action and build Structure-Activity Relationships (SAR). |
Q & A
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic reactions. For example, a general protocol involves coupling a substituted chlorobenzyl chloride with a tetrazole precursor under catalytic conditions. Key steps include:
- Catalytic coupling : Using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .
- Workup : Monitoring via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid to isolate the product .
- Yield optimization : Adjusting stoichiometry, catalyst loading, or solvent polarity can improve yields. For instance, PEG-400 enhances reaction homogeneity and reduces side reactions .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation relies on spectroscopic and analytical methods:
- IR spectroscopy : Identify key functional groups (e.g., tetrazole N–H stretching at ~2500–3000 cm⁻¹ and C–Cl absorption at ~750 cm⁻¹) .
- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), phenoxymethyl CH₂ (δ 4.5–5.0 ppm), and tetrazole ring protons (δ 8.0–8.5 ppm) .
- Elemental analysis : Verify C, H, N, and S content (e.g., C: 49.01%, N: 17.90% for related tetrazoles) to assess purity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR/IR data may arise from tautomerism or impurities. Methodological approaches include:
- Variable-temperature NMR : Probe tautomeric equilibria (e.g., 1H-tetrazole ↔ 2H-tetrazole shifts) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 300.0778 for C₁₅H₁₃ClN₄O) to rule out adducts .
- X-ray crystallography : Resolve ambiguities via SHELX-refined structures (e.g., using SHELXL for small-molecule refinement) .
Q. How can reaction mechanisms for tetrazole functionalization be investigated?
Mechanistic studies often employ:
- Isotopic labeling : Track substituent migration using ¹³C/¹⁵N-labeled precursors.
- Kinetic profiling : Monitor intermediates via in situ IR or LC-MS. For example, NaBH₄ reduction of tetrazole derivatives follows pseudo-first-order kinetics under reflux .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in cycloaddition reactions .
Q. What experimental designs are recommended for evaluating biological activity?
For antimicrobial or antifungal studies:
- Dose-response assays : Test compound efficacy against hospital-derived bacterial strains (e.g., S. aureus, E. coli) at 10–100 μg/mL, with ampicillin as a positive control .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
- Structure-activity relationships (SAR) : Compare analogs (e.g., 5-(thiophen-2-yl)-1H-tetrazole) to identify critical substituents .
Q. How can researchers address low yields in heterocyclic coupling reactions?
Yield improvements may involve:
- Catalyst screening : Test Lewis acids (e.g., nano-TiCl₄·SiO₂) to enhance reactivity in tetrazole synthesis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 16 hours to 30 minutes) while maintaining yields >70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
